molecular formula C8H6BrNO4 B3150783 7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine CAS No. 69464-52-4

7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine

Cat. No. B3150783
CAS RN: 69464-52-4
M. Wt: 260.04 g/mol
InChI Key: DWVHVNMOHIXKSL-UHFFFAOYSA-N
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Description

“7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine” is a chemical compound with the linear formula C8H6BrNO4 . It has a molecular weight of 260.045 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of “7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine”. Sigma-Aldrich, a leading chemical supplier, does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of “7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine” is represented by the linear formula C8H6BrNO4 . This indicates that the molecule is composed of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 4 oxygen atoms .

Scientific Research Applications

Synthesis of Eltoprazine

Eltoprazine's synthesis presents a direct application of 7-bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine analogs in pharmacology. A novel method was developed to synthesize eltoprazine, involving a series of reactions starting with pyrocatechol and progressing through nitrating, reductive, and cycling reactions to produce the target product. This method demonstrates the chemical's utility in synthesizing complex molecules, highlighting its role in laboratory operations and potential for high yields (Lin Yan-fei, 2009).

Metal Complexes of Phthalocyanine Analogs

The synthesis and study of metal complexes derived from structural analogs of phthalocyanine involving oxygen- or nitrogen-containing heterorings showcase another research application. By undergoing nucleophilic substitution and reduction, compounds similar to 7-bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine have been used to create new structural analogs. These compounds, such as (tetratribenzo[b,e,g][1,4]dioxocino[7,8-b,g,l,q]-5,10,15,20-tetraazaporphyrinato)copper(II), have their spectral properties explored, indicating their potential in materials science and catalysis (V. Maizlish et al., 2004).

Heterocyclic Chemistry Advances

In heterocyclic chemistry, the manipulation of 7-bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine analogs has led to diverse synthetic pathways, producing a variety of heterocyclic compounds. The development of new synthetic routes from the N-oxide of thieno[3,2-b]pyridine demonstrates the compound's flexibility in accessing different derivatives, emphasizing its importance in the synthesis of novel heterocycles (L. Klemm et al., 1985).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle this compound with care and take necessary precautions when dealing with it .

properties

IUPAC Name

7-bromo-5-nitro-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-5-3-6(10(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVHVNMOHIXKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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